![molecular formula C23H17ClN6 B2589101 N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine CAS No. 890949-53-8](/img/structure/B2589101.png)
N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intermolecular condensation, cyclization, and elimination reactions . The reactions were carried out under ultrasonic-assisted conditions, which can enhance the reaction efficiency .Applications De Recherche Scientifique
Synthesis and Biological Applications
Adenosine Receptor Affinity :Pyrazolo[3,4-d]pyrimidines exhibit significant affinity for A1 adenosine receptors. Studies have shown the synthesis of analogues with variations in substitution patterns leading to compounds with potent activity. For instance, compounds with a 3-chlorophenyl group at the N1-position demonstrated high activity, suggesting potential applications in developing adenosine receptor modulators (Harden, Quinn, & Scammells, 1991).
PDE9 Inhibitor for Alzheimer's Disease :The compound has been linked to the development of selective phosphodiesterase 9 (PDE9) inhibitors, with significant implications for treating Alzheimer's disease. The characterization of such compounds indicates their ability to enhance intracellular cGMP levels, highlighting their potential therapeutic applications (Wunder et al., 2005).
Anticancer Activity :Research into related pyrazolo[3,4-d]pyrimidine derivatives has uncovered promising anticancer activities. Specifically, compounds synthesized from similar frameworks have demonstrated marked inhibition against various cancer cell lines, suggesting the chemical backbone's potential in developing novel anticancer agents (Huang et al., 2020).
Chemical Properties and Applications
Synthesis of Polyimides :The diamine derivatives stemming from pyrazolo[3,4-d]pyrimidines have been utilized in synthesizing soluble and thermally stable polyimides. These materials exhibit excellent solubility and thermal properties, making them suitable for high-performance polymers in various industrial applications (Ghaemy & Alizadeh, 2009).
Corrosion Inhibition :Linked heterocyclics containing pyrazole-pyrimidine frameworks have been evaluated for their corrosion inhibition capabilities, particularly for copper alloy in basic media. The synthesis of such compounds and their efficacy as corrosion inhibitors highlight their potential in materials science and engineering applications (Sayed et al., 2018).
Antimicrobial Agents :Several pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. These studies have led to the identification of compounds with significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, underscoring their potential as novel antimicrobial agents (Prakash et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-N-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6/c24-16-5-4-8-20(13-16)30-23-21(14-27-30)22(25-15-26-23)29-19-11-9-18(10-12-19)28-17-6-2-1-3-7-17/h1-15,28H,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCJNSADWBLJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)
![cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron](/img/no-structure.png)
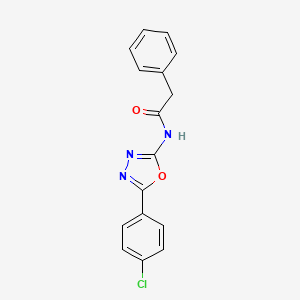
![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)
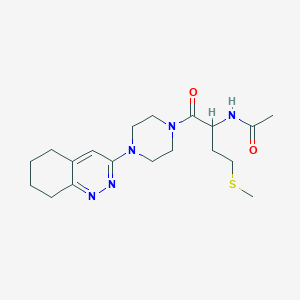
![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
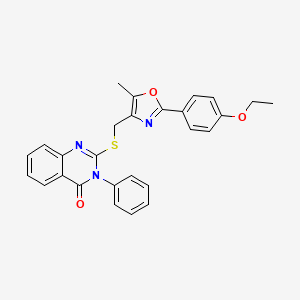
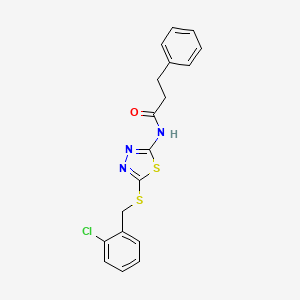
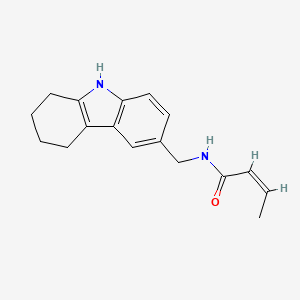
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)
![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)